Travocort is a pharmaceutical compound primarily used in dermatology for the treatment of inflammatory skin conditions. It is a combination of two active ingredients: Difluocortolone and Isoconazole nitrate. Difluocortolone is a potent topical corticosteroid, while Isoconazole is an antifungal agent. This combination enhances the therapeutic efficacy against conditions such as eczema, dermatitis, and fungal infections.
Travocort was developed by Schering AG and has been approved for use since its introduction to the market. The compound is classified under dermatological preparations and is recognized for its effectiveness in treating various skin disorders.
The synthesis of Travocort involves the preparation of its two components: Difluocortolone and Isoconazole nitrate. The synthesis of Difluocortolone typically follows a multi-step process involving the modification of steroid structures, while Isoconazole is synthesized through reactions involving benzyl ethers.
The molecular formula for Travocort is . It features a complex structure that includes multiple functional groups essential for its pharmacological activity.
The chemical reactions involved in the synthesis of Travocort include:
These reactions require precise control over temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Travocort exerts its effects through a dual mechanism:
This dual action allows Travocort to effectively treat both inflammatory and infectious components of skin disorders.
Travocort is primarily used in dermatology for:
Inflammatory dermatomycoses represent a subset of superficial fungal infections caused primarily by dermatophytes (Epidermophyton, Microsporum, and Trichophyton species). These infections manifest clinically as annular, scaly lesions ("ringworm") accompanied by erythema, edema, vesiculation, and intense pruritus. Common presentations include tinea cruris (groin), tinea pedis (interdigital spaces), and tinea corporis (glabrous skin). The inflammatory component arises from both fungal invasion and subsequent host immune responses, leading to tissue damage and symptomatic discomfort. These infections exhibit high global prevalence in both developed and developing regions, significantly impacting patients' quality of life due to persistent itching, pain, and cosmetic concerns [1] [2].
Monotherapy with topical antifungals (e.g., imidazoles, allylamines) targets the causative pathogens but often provides inadequate relief for inflammatory symptoms. The integration of anti-inflammatory agents addresses this limitation through complementary mechanisms:
Table 1: Synergistic Mechanisms of Travocort Components
Component | Role in Therapy | Biological Targets |
---|---|---|
Isoconazole nitrate | Broad-spectrum antifungal activity | Dermatophytes, yeasts, molds, Gram-positive bacteria |
Diflucortolone valerate | Suppresses inflammation and pruritus | Cytokines, phospholipase A2, leukocyte migration |
Combined effect | Enhances drug retention; accelerates clinical and mycological cure | Pathogen eradication + Immune response modulation |
Travocort emerged from research into optimizing antifungal efficacy while mitigating inflammation. Key milestones include:
Table 2: Key Clinical Findings from Travocort Studies
Study Parameter | Travocort (Combination) | Isoconazole Monotherapy | Significance |
---|---|---|---|
Itch Reduction (Days) | 1–2 | 3–5 | p<0.01 at 48 hours [1] |
Mycological Cure (Week 2) | 82% | 58% | p<0.05 [2] |
Drug Retention in Skin | ≥7 days | ≤2 days | HPLC confirmation [5] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7